6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation .
Preparation Methods
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and pyrazolopyrimidine intermediates. These intermediates are then subjected to cyclization reactions to form the isoxazolo[5,4-b]pyridine core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and pathways in cancer cells.
Medicine: Potential therapeutic agent for treating various cancers due to its enzyme inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The compound exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit enzyme inhibition properties. 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features that enhance its binding affinity and selectivity for CDK2 .
Properties
Molecular Formula |
C19H17N9O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N9O2/c1-4-28-6-5-13(25-28)14-7-11(15-10(2)26-30-19(15)23-14)18(29)24-16-12-8-22-27(3)17(12)21-9-20-16/h5-9H,4H2,1-3H3,(H,20,21,24,29) |
InChI Key |
AHGBNKTYYIVZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C5C=NN(C5=NC=N4)C |
Origin of Product |
United States |
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